molecular formula C12H16N2O B1199991 Caulophylline CAS No. 63699-79-6

Caulophylline

Cat. No. B1199991
CAS RN: 63699-79-6
M. Wt: 204.27 g/mol
InChI Key: CULUKMPMGVXCEI-UHFFFAOYSA-N
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Description

Caulophylline is a natural product found in Euchresta horsfieldii, Ormosia emarginata, and other organisms . It is a crystalline alkaloid found in the root of the blue cohosh . The molecular formula of Caulophylline is C12H16N2O .


Molecular Structure Analysis

Caulophylline has a molecular weight of 204.27 g/mol . The IUPAC name is 11-methyl-7,11-diazatricyclo[7.3.1.0 2,7]trideca-2,4-dien-6-one . The InChI and Canonical SMILES are also provided in the PubChem database .


Physical And Chemical Properties Analysis

Caulophylline has a molecular weight of 204.27 g/mol . It has a XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 0 rotatable bond count .

Scientific Research Applications

  • Caulophylline E, one of the isolated alkaloids from Caulophyllum robustum Maxim, demonstrated significant scavenging effects against DPPH radical, indicating its potential as an antioxidant (Wang et al., 2011).

  • In a comparison of toxicity and pharmacological effects, caulophylline hydrogen iodide was found to be less toxic than cytisine and nicotine, and caulophylline methiodide showed significantly lower toxicity. These findings suggest caulophylline derivatives have potential in modifying the pharmacological profile of related compounds (Barlow & Mcleod, 1969).

  • Another study unrelated to caulophylline but focusing on theophylline, a methylxanthine drug, explored its effects in various medical applications. Theophylline was found to have anti-inflammatory and bronchodilator activities, with applications in treating asthma and other respiratory diseases (Kidney et al., 1995).

  • Additionally, theophylline's use in heart failure was studied, specifically its effects on sleep-disordered breathing associated with Cheyne-Stokes respiration. The study found that oral theophylline therapy reduced apnea and hypopnea episodes and arterial oxyhemoglobin desaturation during sleep in patients with stable heart failure (Javaheri et al., 1996).

Safety And Hazards

Caulophylline is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There have been promising advances in understanding the chemistry, pharmacology, and action mechanisms of constituents from genus Caulophyllum . This provides a point of reference for pharmaceutical researchers to develop new drugs from constituents of Caulophyllum plants .

properties

IUPAC Name

11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUKMPMGVXCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871680
Record name 3-Methyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylcytisine

CAS RN

63699-79-6, 486-86-2
Record name 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63699-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CYTISINE, 3-METHYL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34656
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1R)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
YG Xia, GY Li, J Liang, BY Yang, SW Lü… - Evidence-based …, 2014 - hindawi.com
Recently, some promising advances have been achieved in understanding the chemistry, pharmacology, and action mechanisms of constituents from genus Caulophyllum. Despite this, …
Number of citations: 14 www.hindawi.com
XL Wang, BR Liu, CK Chen, JR Wang, SS Lee - Fitoterapia, 2011 - Elsevier
… In this paper, Caulophylline AD, four new fluorenone alkaloids isolated from the same plant, … Caulophylline E is a new and rare naturally produced dihydroazafluoranthene alkaloid, …
Number of citations: 21 www.sciencedirect.com
RB Barlow, LJ McLeod - British journal of pharmacology, 1969 - ncbi.nlm.nih.gov
… of nicotine, cytisine, caulophylline and caulophylline methiodide. These compounds form an … changes in pH on the activity of cytisine and caulophylline on the frog rectus, to see whether …
Number of citations: 132 www.ncbi.nlm.nih.gov
J Ma, S Wang, X Huang, P Geng, C Wen, Y Zhou… - … of Pharmaceutical and …, 2015 - Elsevier
… , however caulophylline was more suitable for IS in the present study. Select caulophylline as IS… In the present study, hordenine and caulophylline (IS) had different quantitated ions and …
Number of citations: 64 www.sciencedirect.com
RW Fitch, Y Kaneko, P Klaperski, JW Daly… - Bioorganic & medicinal …, 2005 - Elsevier
… Caulophylline methiodide was less potent than cytisine, but retained significant activity. Thiocytisine was relatively weak in potency and efficacy, but was significantly selective for the …
Number of citations: 44 www.sciencedirect.com
CC Scott, KK Chen - Journal of Pharmacology and Experimental …, 1943 - Citeseer
… The substance had been previously extracted from the same species by Lloyd(3) in 1893 and named caulophylline, but its true chemical identity was not determined at that time. Several …
Number of citations: 26 citeseerx.ist.psu.edu
ED Davy, HP Chu - Journal of the American Pharmaceutical …, 1927 - books.google.com
… A review of the earlier history of Caulophyllum may be found in the report of JU Lloyd on" Caulophylline." ¹ This review includes the work of FF Mayer, AE Ebert, and also his own earlier …
Number of citations: 3 books.google.com
P Imming, P Klaperski, MT Stubbs, G Seitz… - European journal of …, 2001 - Elsevier
We have developed one-step syntheses of halogenated derivatives of (−)-cytisine featuring a halogen substituent at positions 3, 5 or 3 and 5 of the 2-pyridone fragment, and prepared …
Number of citations: 112 www.sciencedirect.com
K Macáková, R Afonso, L Saso, P Mladěnka - Free Radical Biology and …, 2019 - Elsevier
Alkaloids have always attracted scientific interest due to either their positive or negative effects on human beings. This review aims to summarize their antioxidant effects by both …
Number of citations: 67 www.sciencedirect.com
N Aguilera, LM Guedes, U Alvarado, K Sáez-Carrillo - Plants, 2023 - mdpi.com
… Caulophylline is also recognized as highly bioactive, with use in medicine [53]. Sophocarpine has been used to try to control the red imported fire ant (Solenopsis invicta Buren) [54]. …
Number of citations: 1 www.mdpi.com

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